1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine
Description
1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine is a benzylpiperazine derivative characterized by a piperazine ring substituted with a benzyl group bearing a chloro (-Cl) group at the 4-position and a methoxy (-OCH₃) group at the 3-position of the aromatic ring. Piperazine derivatives are widely studied for their roles in medicinal chemistry, particularly as serotonin receptor modulators, antihistamines, and tubulin inhibitors . The chloro and methoxy substituents may enhance lipophilicity and alter receptor-binding kinetics compared to simpler benzylpiperazines like N-benzylpiperazine (BZP) .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(4-chloro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
GELPQLFHCUIDLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Typical Procedure
- Reactants: Piperazine and 4-chloro-3-methoxybenzyl chloride or bromide.
- Solvent: Aprotic solvents such as toluene, dichloromethane, or acetonitrile.
- Catalysts/Additives: Potassium carbonate or other bases to scavenge generated acid.
- Temperature: Reflux or elevated temperatures (e.g., 80°C).
- Reaction Time: Several hours (6–18 h).
- Workup: Extraction, washing, and purification by crystallization or chromatography.
Example from Literature
A related compound, 1-(4-chlorobenzhydryl)piperazine, was synthesized by reacting piperazine with 4-chlorobenzhydryl chloride in toluene at 80°C with potassium iodide and potassium carbonate, achieving yields around 57% after purification. This method can be adapted for 4-chloro-3-methoxybenzyl derivatives by substituting the benzyl halide.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Piperazine amount | Stoichiometric excess (1.5–2 equiv) | To drive reaction completion |
| Benzyl halide | 1 equiv | 4-chloro-3-methoxybenzyl chloride or bromide |
| Base | K2CO3 or Na2CO3 | Neutralizes HCl/HBr byproduct |
| Solvent | Toluene, dichloromethane, or acetonitrile | Aprotic, inert solvents preferred |
| Temperature | 80–100°C | Reflux conditions |
| Reaction time | 12–18 hours | Monitored by TLC or HPLC |
| Yield | 50–70% | Depends on purity of reagents and conditions |
Multi-Step Synthesis via Piperazine Intermediates
An alternative approach involves preparing substituted piperazine intermediates before final functionalization.
Stepwise Synthesis Example
- Step 1: Preparation of 1-(3-chlorophenyl)piperazine hydrochloride by reaction of 3-chloroaniline with 2-chloroethyl methylamine hydrochloride under reflux in solvents like dimethylbenzene.
- Step 2: Alkylation of this intermediate with 1-bromo-3-chloropropane at low temperatures (0–10°C) to form 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
- Step 3: Further functionalization to introduce the methoxy group or benzyl substituent.
This multi-step route offers high purity and control over substitution patterns but is more time-consuming.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-chloroaniline + 2-chloroethyl methylamine hydrochloride | Dimethylbenzene, reflux | ~65 | Formation of piperazine hydrochloride |
| 2 | Piperazine intermediate + 1-bromo-3-chloropropane | 0–10°C, aqueous/acetone | 65 | Controlled alkylation |
| 3 | Further functionalization (e.g., methoxy substitution) | Variable | Variable | Tailored to target compound |
Reductive Amination Approach
Another method involves reductive amination of 4-chloro-3-methoxybenzaldehyde with piperazine.
- Reactants: 4-chloro-3-methoxybenzaldehyde and piperazine.
- Reducing Agent: Sodium triacetoxyborohydride or sodium cyanoborohydride.
- Solvent: Methanol, ethanol, or dichloromethane.
- Conditions: Room temperature to mild heating.
- Advantages: High selectivity and yields, mild conditions.
- Disadvantages: Requires aldehyde precursor, careful control of reducing agent.
This route is efficient for introducing the benzyl substituent with minimal side reactions.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: Enhances reproducibility and safety for alkylation steps.
- Solvent Selection: Preference for environmentally benign solvents.
- Purification: Crystallization preferred for scalability; chromatography for small-scale synthesis.
- Reaction Optimization: Temperature, base equivalents, and reaction time are critical for yield and purity.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Alkylation | Simple, straightforward | Possible over-alkylation, side reactions | 50–70 |
| Multi-step Intermediate | High purity, control over substitution | Time-consuming, multiple steps | 60–70 |
| Reductive Amination | Mild conditions, selective | Requires aldehyde precursor | 70–85 |
Research Findings and Data
- The direct alkylation method is widely reported for piperazine derivatives with chloro- and methoxy-substituted benzyl halides, with yields typically ranging from 50% to 70% after purification.
- Multi-step synthetic routes provide higher control and purity, with yields around 65% per step, but require more complex operations.
- Reductive amination has been successfully applied in analogous systems, offering improved yields and selectivity, though specific data for 1-[(4-chloro-3-methoxyphenyl)methyl]piperazine is limited in public literature.
- Reaction conditions such as temperature control (0–10°C for sensitive alkylations), solvent choice (dimethylbenzene, toluene, dichloromethane), and base selection (potassium carbonate, sodium hydroxide) significantly influence product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-allergic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in various physiological effects. This interaction can lead to the modulation of neurotransmitter release and inhibition of certain enzymatic activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into benzylpiperazines (substituents on the benzyl group) and phenylpiperazines (substituents directly on the piperazine-attached phenyl ring). Below is a detailed comparison:
Benzylpiperazines
Phenylpiperazines
Key Research Findings
Physicochemical Properties
- pKa Modulation : Substituents on the benzyl group influence the basicity of piperazine nitrogens. For example, benzhydrylpiperazines with 4-chlorophenyl groups exhibit pKa shifts due to electron-withdrawing effects .
Data Tables
Table 1: Structural and Electronic Comparison of Key Analogs
| Compound | Substituent(s) | logP (Predicted) | Receptor Affinity (Primary) |
|---|---|---|---|
| This compound | 4-Cl, 3-OCH₃ | ~3.2 | 5-HT₁B/₂C (hypothesized) |
| mCPP | 3-Cl | 2.8 | 5-HT₁B/₂C |
| TFMPP | 3-CF₃ | 3.5 | 5-HT₁B |
| BZP | None | 2.1 | Dopamine D2 |
Q & A
Basic: What are the recommended synthetic routes for 1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine, and what critical parameters influence yield and purity?
Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(3-chloro-4-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide () is synthesized via reaction of 3-chloro-4-methylphenylamine with 2-fluorobenzoyl chloride in the presence of triethylamine, followed by piperazine coupling. Key parameters include:
- Catalysts and solvents : Dichloromethane or tetrahydrofuran (THF) are common solvents, while bases like triethylamine facilitate deprotonation .
- Temperature control : Reactions often require heating (e.g., reflux conditions) to achieve optimal yields.
- Purification : Column chromatography or recrystallization is used to isolate the product, with HPLC and NMR ensuring purity (>95%) .
Basic: How can spectroscopic techniques (e.g., NMR, IR, HPLC) be optimized to confirm the structure and purity of this compound?
Answer:
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions. For example, methoxy (-OCH) protons resonate at ~3.8 ppm, while aromatic protons adjacent to chloro groups show downfield shifts .
- IR spectroscopy : Stretching frequencies for C-Cl (~550–850 cm) and C-O (methoxy, ~1250 cm) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with mobile phases like acetonitrile/water gradients resolving impurities .
Advanced: What strategies are effective in resolving contradictions in reported biological activities of structurally similar piperazine derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. neurological activity) often arise from structural variations. Strategies include:
- Structure-activity relationship (SAR) studies : Systematic substitution of chloro, methoxy, or fluorophenyl groups can isolate pharmacophores. For instance, 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine showed enhanced activity due to synergistic effects of methoxy and nitro groups .
- Dose-response assays : Reproducing studies across multiple cell lines or in vivo models clarifies potency thresholds .
- Meta-analysis : Aggregating data from PubChem and CAS databases () identifies trends in activity across derivatives.
Advanced: How does the introduction of chloro and methoxy substituents on the phenyl ring influence the compound's pharmacokinetic properties?
Answer:
- Lipophilicity : Chloro groups increase logP (enhancing membrane permeability), while methoxy groups improve solubility via hydrogen bonding. This balance affects bioavailability .
- Metabolic stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas chloro substituents slow oxidative metabolism, extending half-life .
- Receptor binding : Chloro groups enhance affinity for serotonin (5-HT) receptors, as seen in 1-[(2-Fluorophenyl)methyl]-4-(4-methylphenyl)piperazine (), while methoxy groups modulate selectivity .
Advanced: What computational models are suitable for predicting the binding affinity of this compound to neurological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., 5-HT or D receptors). For example, piperazine derivatives with chloro-substituted phenyl groups show high docking scores due to hydrophobic pocket interactions .
- QSAR modeling : Quantitative structure-activity relationship models correlate substituent electronic parameters (Hammett constants) with IC values .
- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Fume hoods prevent inhalation of fine powders .
- Storage : Store in airtight containers at room temperature, away from oxidizers .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate the potential therapeutic applications of this compound in neurological disorders?
Answer:
- In vitro assays : Test affinity for dopamine/serotonin receptors using radioligand binding assays (e.g., H-spiperone for D receptors) .
- In vivo models : Employ rodent models of Parkinson’s or schizophrenia (e.g., apomorphine-induced climbing behavior) to assess efficacy .
- Toxicity profiling : Acute toxicity (LD) and genotoxicity (Ames test) ensure safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
